molecular formula C9H9FO B12839533 4-Allyl-4-fluorocyclohexa-2,5-dien-1-one

4-Allyl-4-fluorocyclohexa-2,5-dien-1-one

Cat. No.: B12839533
M. Wt: 152.16 g/mol
InChI Key: PTAXYXXRMBQGKQ-UHFFFAOYSA-N
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Description

4-Allyl-4-fluorocyclohexa-2,5-dien-1-one is a synthetic organic compound characterized by the presence of an allyl group and a fluorine atom attached to a cyclohexa-2,5-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the photooxygenation of eugenol in the presence of tetraphenylporphyrin as a singlet oxygen sensitizer, followed by oxidation with potassium permanganate under mild conditions .

Industrial Production Methods

While specific industrial production methods for 4-Allyl-4-fluorocyclohexa-2,5-dien-1-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-4-fluorocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in mild conditions.

    Reduction: Hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroperoxides and ketones.

    Reduction: Formation of cyclohexadiene derivatives.

    Substitution: Formation of substituted cyclohexadienones.

Scientific Research Applications

4-Allyl-4-fluorocyclohexa-2,5-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Allyl-4-fluorocyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of cellular pathways, including those involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Allyl-4-fluorocyclohexa-2,5-dien-1-one is unique due to the presence of both an allyl group and a fluorine atom on the cyclohexa-2,5-dien-1-one ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

4-fluoro-4-prop-2-enylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C9H9FO/c1-2-5-9(10)6-3-8(11)4-7-9/h2-4,6-7H,1,5H2

InChI Key

PTAXYXXRMBQGKQ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(C=CC(=O)C=C1)F

Origin of Product

United States

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